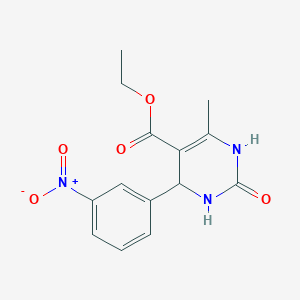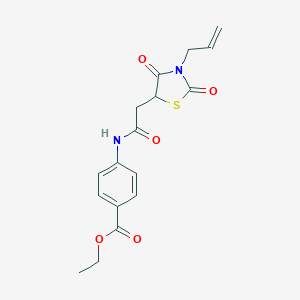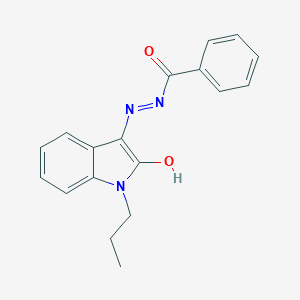
Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
説明
Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound with the molecular formula C14H15N3O4S . It is a derivative of dihydropyrimidine, a class of compounds that have a wide range of therapeutic applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The compounds 1,2,3,4-tetrahydro-6-methyl-4-(3-nitrophenyl)-2-oxapyrimidine-5 carboxylate and 1,2,3,4-tahydro-6-methyl-4-aminophenyl-2-oxapyrimidine-5 carboxylate were synthesized and reduced, respectively .
Molecular Structure Analysis
The molecular structure of this compound involves a dihydropyrimidine ring bearing a methyl group and a carboxylate side chain . Hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring is caused via the C30–H31–O22 interaction .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.35 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 4 .
科学的研究の応用
Antitumor Activities
Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives have shown promising results in antitumor activities. For example, a novel compound related to this chemical was synthesized and demonstrated significant in vitro antitumor activities against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines, showcasing its potential in cancer research (Gomha, Muhammad, & Edrees, 2017).
Chemical Reactions and Synthesis
Research has focused on the synthesis and reaction pathways of this compound and its variants. In one study, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with PhSNa or PhSK, with or without PhSH, led to ring expansion and/or nucleophilic substitution, demonstrating the versatility of this compound in chemical synthesis (Fesenko et al., 2010).
Thermodynamic Properties
The thermodynamic properties of similar compounds have been extensively studied. For instance, the combustion energies, enthalpies of combustion, formation, fusion, vaporization, and sublimation of various esters including ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were experimentally determined, providing valuable data for further chemical and pharmaceutical applications (Klachko et al., 2020).
Antimicrobial and Anticancer Evaluation
Another study synthesized a series of derivatives and evaluated them for antimicrobial and anticancer potential. One specific derivative was found to be almost equipotent to standard drugs against Escherichia coli and emerged as a potent antimicrobial agent. Another derivative showed more potency than the standard drug 5-fluorouracil against a colon cancer cell line (Sharma et al., 2012).
Antitubercular Activity
Furthermore, a small library of dihydropyrimidines, including derivatives of the compound , was synthesized and evaluated for antitubercular activity. Two compounds in this study were more potent than isoniazid, a standard antitubercular drug (Trivedi et al., 2010).
Molecular Structure Analysis
Research has also been conducted on the molecular structure and electronic characterizations of similar compounds. X-ray crystal structure analysis and quantum chemical calculations were used, revealing important information about the conformation and stereochemistry of these molecules (Memarian et al., 2013).
将来の方向性
作用機序
Target of Action
Related compounds have been found to interact with various cellular proteins involved in cancer pathogenesis .
Mode of Action
It’s known that hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring bearing the methyl group is caused via the c30–h31–o22 interaction .
Biochemical Pathways
Related compounds have shown to have antioxidant potential .
Pharmacokinetics
Related compounds have been synthesized and characterized by spectral methods .
Result of Action
Related compounds have shown to have good scavenging potential as compared to ascorbic acid .
Action Environment
Related compounds have been synthesized using β-cyclodextrin, a water-soluble supramolecular solid as a green and eco-benign catalyst at room temperature under water–ethanol solvent medium .
特性
IUPAC Name |
ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-22-13(18)11-8(2)15-14(19)16-12(11)9-5-4-6-10(7-9)17(20)21/h4-7,12H,3H2,1-2H3,(H2,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBNQKLDXXHPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110448-29-8 | |
| Record name | 6-ME-4-(3-NITRO-PH)-2-OXO-1,2,3,4-4H-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352578.png)
![N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B352581.png)
![1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B352584.png)



![3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352630.png)



![5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352654.png)
![3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B352656.png)
